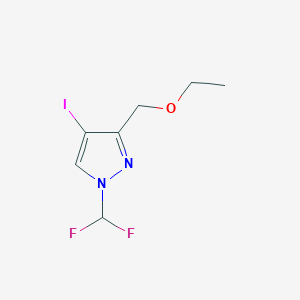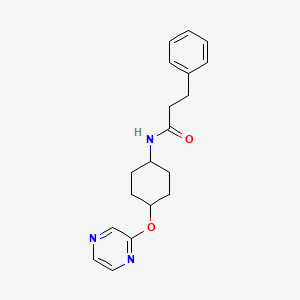![molecular formula C20H14Cl2N2O B2666763 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile CAS No. 478046-98-9](/img/structure/B2666763.png)
1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile, otherwise known as CPT-11, is a novel synthetic compound that has been developed as an anti-cancer agent. CPT-11 is a prodrug, meaning that it is inactive until it is metabolized in the body. CPT-11 is an important agent in the treatment of colorectal cancer and has been studied extensively in the past few years.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
The compound 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile, while not directly studied, falls into a broader category of novel pyridine and fused pyridine derivatives that have been synthesized for various applications. One such study involved the preparation of novel pyridine derivatives starting from a base compound which, through treatment with various reagents, yielded triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. Additionally, all newly prepared products exhibited antimicrobial and antioxidant activity, suggesting potential biomedical applications for similar compounds (Flefel et al., 2018).
Photoinduced Direct 4-Pyridination
Research into the modification of C(sp3)–H bonds has led to the development of methods for the direct substitution of hydrogen by 4-pyridine using photo-irradiating conditions. This process, which employs benzophenone and 4-cyanopyridine in aqueous acetonitrile, proceeds in a highly chemoselective manner, especially at benzylic C(sp3)–H bonds. Such methodologies offer a powerful tool for constructing biologically active and functional molecules with 4-pyridine substructures, indicating potential applications in the synthesis of complex organic compounds (Hoshikawa & Inoue, 2013).
Conducting Polymers from Low Oxidation Potential Monomers
A series of derivatized bis(pyrrol-2-yl) arylenes, including variations such as 1,4-bis(pyrrol-2-yl)benzene and others, have been synthesized and studied for their electrochemical properties. These compounds oxidize at relatively low potentials to form cation radicals, with electrochemical polymerization yielding polymers having low oxidation potentials. These polymers exhibit stability in their electrically conducting form, suggesting potential applications in electronic materials and devices (Sotzing et al., 1996).
Electropolymerization and Electrochemical Properties
Research into the electropolymerization and electrochemical properties of pyrrole and thiophene derivatives has led to the synthesis of compounds with potential applications in conducting polymers and materials science. For instance, a study on the osmium-bis-N,N′-(2,2′-bipyridyl)-N-(pyridine-4-yl-methyl-(8-pyrrole-1-yl-octyl)-amine) chloride demonstrated its use in forming electroactive films through electrooxidation, which exhibited electrocatalytic ability towards the oxidation of ascorbic acid. Such findings highlight the versatility of pyrrole derivatives in the development of electroactive materials (Foster et al., 2004).
Propiedades
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-1-[(3-chlorophenyl)methyl]pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-17-6-4-14(5-7-17)9-20(25)16-10-19(11-23)24(13-16)12-15-2-1-3-18(22)8-15/h1-8,10,13H,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJOTUYUEDLDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=C2C#N)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide](/img/structure/B2666680.png)
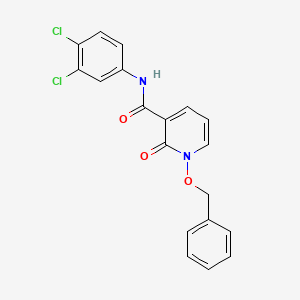
![6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2666682.png)

![N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666685.png)
![5-(5-Bromopyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2666686.png)
![6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2666687.png)
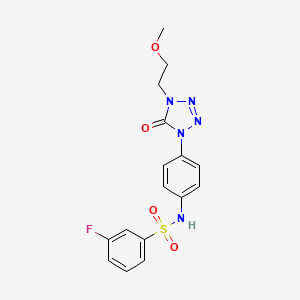

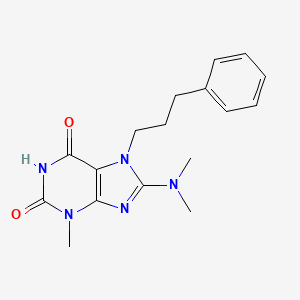

![N-[2-(5,7-Dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2666700.png)
